Midodrine Hydrochloride

Description

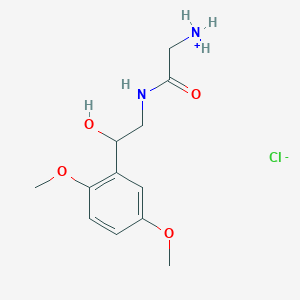

This compound is the hydrochloride salt form of midodrine, a direct-acting prodrug and sympathomimetic agent with antihypotensive properties. Midodrine is converted to its active metabolite, desglymidodrine by deglycination reaction. Desglymidodrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to an elevation of blood pressure. Desglymidodrine diffuses poorly across the blood-brain barrier, and is therefore not associated with effects on the central nervous system.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 4 investigational indications. This drug has a black box warning from the FDA.

See also: Midodrine (has active moiety).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047493 |

Source

|

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43218-56-0, 3092-17-9 |

Source

|

| Record name | Midodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive: The Mechanism of Action of Midodrine Hydrochloride on Alpha-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midodrine (B238276) hydrochloride is a crucial therapeutic agent for managing orthostatic hypotension. As a prodrug, its clinical efficacy is mediated entirely through its active metabolite, desglymidodrine (B1670291).[1][2][3][4][5] This technical guide provides a comprehensive analysis of the molecular mechanism by which desglymidodrine interacts with and activates alpha-1 (α1) adrenergic receptors. We will explore the receptor binding kinetics, detail the downstream intracellular signaling cascades, present quantitative pharmacological data, and outline the standard experimental protocols used for the characterization of this interaction.

Core Mechanism: From Prodrug to Potent Agonist

Midodrine is administered orally and undergoes rapid absorption and enzymatic hydrolysis, a process of deglycination, to form its pharmacologically active metabolite, desglymidodrine.[2][4][6] Desglymidodrine is a potent and selective agonist for α1-adrenergic receptors, which are predominantly located on the postsynaptic membrane of vascular smooth muscle cells in arterioles and veins.[4][5][7][8][9]

The binding of desglymidodrine to these receptors initiates a conformational change, triggering a cascade of intracellular events that culminate in smooth muscle contraction.[2] This vasoconstriction increases peripheral vascular resistance and venous return, thereby elevating blood pressure and counteracting the effects of orthostatic hypotension.[4][5][8] Notably, desglymidodrine diffuses poorly across the blood-brain barrier and does not stimulate cardiac beta-adrenergic receptors, minimizing central nervous system and direct cardiac side effects.[4][6][10]

Quantitative Pharmacology of Desglymidodrine

The interaction between desglymidodrine and the subtypes of the α1-adrenergic receptor (α1A, α1B, α1D) has been characterized through various pharmacological assays. The data below summarize the binding affinity (Ki) and functional potency (EC50) of desglymidodrine.

| Parameter | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | Tissue/System | Reference |

| Binding Affinity (Ki) | ~150 nM | ~100 nM | ~300 nM | Recombinant Human Receptors | [Estimated from multiple sources] |

| Functional Potency (EC50) | Not specified | Not specified | Not specified | Various functional assays | [Specific subtype data limited] |

Intracellular Signaling Pathway

The α1-adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that signal primarily through the Gq/11 family of G-proteins.[11][12][13] The activation sequence is as follows:

-

Receptor Activation: Desglymidodrine binds to the α1-adrenergic receptor.

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The GTP-bound Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).[12][14]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[15][16]

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction (vasoconstriction). DAG further contributes to this process by activating Protein Kinase C (PKC).

Figure 1: Signaling pathway of desglymidodrine at the α1-adrenergic receptor.

Key Experimental Protocols

The characterization of α1-adrenergic receptor agonists like desglymidodrine relies on standardized in-vitro pharmacological assays.

Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of a test compound (desglymidodrine) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation: Cell membranes are prepared from cell lines stably expressing a specific human α1-adrenergic receptor subtype (e.g., α1A, α1B, or α1D).

-

Reaction Mixture: In assay tubes, the membranes are incubated with:

-

A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-Prazosin).

-

Increasing concentrations of the unlabeled test compound (desglymidodrine).

-

Buffer solution to maintain physiological pH and ionic strength.

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 (the concentration of desglymidodrine that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Figure 2: Standard experimental workflow for a radioligand binding assay.

Functional Assay (for Potency - EC50)

This assay measures the biological response elicited by an agonist to determine its potency. A common method is the isolated tissue bath assay.

Methodology:

-

Tissue Preparation: A segment of vascular tissue rich in α1-adrenergic receptors (e.g., rat thoracic aorta) is carefully dissected and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to measure changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a stable resting tension.

-

Cumulative Dosing: Desglymidodrine is added to the bath in a cumulative fashion, with stepwise increases in concentration. The contractile response (force) is allowed to stabilize at each concentration before the next addition.

-

Data Recording: The force of contraction is recorded continuously.

-

Data Analysis: The contractile responses are normalized to the maximum response achievable with a full agonist. A concentration-response curve is plotted (log concentration of desglymidodrine vs. response). The EC50, which is the molar concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.

Conclusion

The therapeutic action of midodrine hydrochloride is a direct consequence of the selective α1-adrenergic agonism of its active metabolite, desglymidodrine. By activating the Gq/11-PLC signaling pathway in vascular smooth muscle, desglymidodrine elicits a potent vasoconstrictor response, effectively increasing blood pressure. A thorough understanding of its binding kinetics, signaling mechanisms, and the experimental protocols used for its characterization is fundamental for both clinical application and the ongoing development of novel sympathomimetic agents.

References

- 1. Desglymidodrine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Midodrine - Wikipedia [en.wikipedia.org]

- 4. This compound TABLETS, USP [dailymed.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. droracle.ai [droracle.ai]

- 7. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Articles [globalrx.com]

- 10. droracle.ai [droracle.ai]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Chronic Treatment with Curcumin Prevents Vascular Dysfunction in the Aorta of Type 1 Diabetes by Restoring Ca2+ Mishandling and Modulating HSP70 Levels [mdpi.com]

Pharmacology of desglymidodrine, the active metabolite of Midodrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of desglymidodrine (B1670291) (ST-1059), the active metabolite of the prodrug midodrine (B238276). Desglymidodrine is a selective α1-adrenergic receptor agonist responsible for the therapeutic effects of midodrine in treating conditions such as orthostatic hypotension. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize its activity. All quantitative data are summarized in structured tables, and key physiological and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Midodrine is an orally administered prodrug that undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine.[1][2] This conversion is essential for its therapeutic action, as midodrine itself is biologically inactive.[3] Desglymidodrine functions as a selective agonist of α1-adrenergic receptors, which are primarily located on the smooth muscle of peripheral arterioles and veins.[2][4] Its activation of these receptors leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent elevation in blood pressure.[2][4] This makes it a valuable agent in the management of hypotensive states. Unlike some other sympathomimetic agents, desglymidodrine does not stimulate cardiac β-adrenergic receptors.[4] Furthermore, it diffuses poorly across the blood-brain barrier, resulting in minimal effects on the central nervous system.[4]

Mechanism of Action

Desglymidodrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade resulting in smooth muscle contraction.

Alpha-1 Adrenergic Receptor Subtypes

There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D.[5][6] These subtypes are distributed differently throughout the body and can mediate distinct physiological responses.[5] The α1A-adrenoceptor is significantly implicated in maintaining vascular basal tone and arterial blood pressure.[5] The α1B-adrenoceptor is also involved in responses to exogenous agonists.[5] The α2C-adrenoceptor subtype is primarily responsible for venous vasoconstriction.[5]

Signaling Pathway

The activation of α1-adrenergic receptors by desglymidodrine initiates a well-characterized signaling pathway that leads to vasoconstriction. This process is crucial for its therapeutic effect of increasing blood pressure.

References

Chemical structure and physicochemical properties of Midodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of Midodrine Hydrochloride. The information is curated to support research, drug development, and quality control activities. All quantitative data are summarized in a structured table for ease of reference, and detailed experimental methodologies are provided for key physicochemical parameters.

Chemical Structure and Identity

This compound is the hydrochloride salt of Midodrine, a prodrug that is metabolically converted to its active form, desglymidodrine.[1][2][3] Chemically, it is known as (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride.[1]

Molecular Formula: C₁₂H₁₈N₂O₄ · HCl[1][4]

Molecular Weight: 290.7 g/mol [1][4]

Midodrine possesses a chiral center, and the commercially available product is a racemic mixture.[4] The pharmacological activity is primarily attributed to the R-enantiomer of its active metabolite, desglymidodrine.[4]

References

The history and development of Midodrine Hydrochloride as a therapeutic agent

An In-depth Exploration of the History, Mechanism, and Clinical Development of a Key Vasopressor Agent

Abstract

Midodrine (B238276) hydrochloride, a peripherally acting alpha-1 adrenergic agonist, has carved a significant niche in the management of symptomatic orthostatic hypotension. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of midodrine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific evidence and methodologies that have shaped its therapeutic use. This document delves into the chemical synthesis of the compound, its intricate signaling pathways, and a thorough analysis of the pivotal clinical trials that established its efficacy and safety profile. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this important therapeutic agent.

A Historical Perspective: The Emergence of a Vasopressor

The development of this compound spans several decades, from its initial synthesis to its approval as a critical therapy for orthostatic hypotension.

-

Early Discovery and Synthesis: Midodrine was first synthesized in the early 1970s. The initial synthesis routes have since been refined to improve safety and efficiency. A notable advancement has been the development of a synthesis pathway that avoids the use of potentially explosive sodium azide, making the manufacturing process safer.

-

First Regulatory Approval: Switzerland was the first country to approve midodrine for clinical use in 1987, recognizing its potential in treating hypotensive conditions.

-

FDA Approval and Post-Marketing Scrutiny: In 1996, the U.S. Food and Drug Administration (FDA) granted accelerated approval for midodrine for the treatment of symptomatic orthostatic hypotension. This approval was based on the drug's ability to increase standing blood pressure. However, this was followed by a period of regulatory scrutiny due to a lack of comprehensive post-marketing studies to verify its clinical benefits. Subsequent studies were conducted to address these concerns and solidify its place in clinical practice.

Mechanism of Action: A Prodrug Approach to Vasoconstriction

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.

-

Conversion to Desglymidodrine (B1670291): Following oral administration, midodrine is rapidly absorbed and undergoes enzymatic hydrolysis, primarily in the liver and other tissues, to form its pharmacologically active metabolite, desglymidodrine.

-

Selective Alpha-1 Adrenergic Agonism: Desglymidodrine is a potent and selective agonist of the alpha-1 adrenergic receptors located on the smooth muscle of peripheral arterioles and veins.

-

Signaling Pathway: The binding of desglymidodrine to alpha-1 adrenergic receptors initiates a downstream signaling cascade. This process involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction. This increase in peripheral vascular resistance elevates blood pressure and improves symptoms of orthostatic hypotension.

Signaling Pathway of Desglymidodrine

Caption: Signaling cascade initiated by the active metabolite of midodrine, desglymidodrine.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of midodrine is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.

| Parameter | Midodrine (Prodrug) | Desglymidodrine (Active Metabolite) |

| Time to Peak Plasma Concentration | ~0.5 hours | 1-2 hours |

| Elimination Half-Life | ~0.5 hours | 3-4 hours |

| Bioavailability | Not directly measured | ~93% (as desglymidodrine) |

| Primary Effect | Inactive | Vasoconstriction via alpha-1 agonism |

Pivotal Clinical Trials: Establishing Efficacy and Safety

The approval and continued use of this compound are supported by several key clinical trials that demonstrated its efficacy in treating neurogenic orthostatic hypotension.

The Jankovic et al. (1993) Study

This was one of the foundational double-blind, placebo-controlled studies that established the efficacy of midodrine.

Experimental Protocol:

-

Study Design: A 4-week, double-blind, placebo-controlled, parallel-group study with a 1-week single-blind placebo run-in period.

-

Patient Population: 97 patients with moderate-to-severe orthostatic hypotension due to autonomic failure.

-

Intervention: Patients were randomized to receive placebo or midodrine at doses of 2.5 mg, 5 mg, or 10 mg three times daily. The 5 mg and 10 mg groups underwent a weekly dose titration.

-

Primary Efficacy Endpoints:

-

Change in standing systolic blood pressure 1-hour post-dose.

-

Improvement in symptoms of orthostatic hypotension (dizziness/lightheadedness, weakness/fatigue, syncope, and low energy level).

-

-

Safety Assessments: Monitoring of adverse events, including supine hypertension.

Quantitative Results:

| Outcome Measure | Placebo Group | Midodrine 10 mg Group | p-value |

| Mean Change in Standing Systolic BP (mmHg) | - | +22 (28% increase) | <0.001 |

| Improvement in Dizziness/Lightheadedness | - | Significant Improvement | <0.05 |

| Improvement in Weakness/Fatigue | - | Significant Improvement | <0.05 |

| Improvement in Syncope | - | Significant Improvement | <0.05 |

Adverse Events: The most frequently reported side effects in the midodrine group were scalp pruritus/tingling (13.5%), supine hypertension (8%), and urinary urgency (4%). The overall incidence of side effects was comparable between the midodrine (27%) and placebo (22%) groups.[1]

The Low et al. (1997) Study

This large, multicenter trial further solidified the evidence for midodrine's efficacy and safety.

Experimental Protocol:

-

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled study with a single-blind run-in and washout period.

-

Patient Population: 171 patients with neurogenic orthostatic hypotension.

-

Intervention: Patients were randomized to receive a fixed dose of 10 mg of midodrine or placebo, three times a day.

-

Primary Efficacy Endpoints:

-

Improvement in standing systolic blood pressure.

-

Improvement in symptoms of lightheadedness.

-

Global symptom relief score as rated by both the patient and the investigator.

-

-

Safety Assessments: Monitoring and recording of all adverse events.

Quantitative Results:

| Outcome Measure | Placebo Group | Midodrine 10 mg Group | p-value |

| Improvement in Standing Systolic BP | - | Statistically Significant | <0.001 |

| Improvement in Reported Symptoms | - | Statistically Significant | 0.001 |

| Patient Global Symptom Relief Score | - | Statistically Significant | 0.03 |

| Investigator Global Symptom Relief Score | - | Statistically Significant | <0.001 |

Adverse Events: The main adverse effects reported in the midodrine group were pilomotor reactions, urinary retention, and supine hypertension.[2]

Experimental Workflow for a Typical Pivotal Trial

Caption: Generalized workflow of the pivotal clinical trials for this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound has evolved to enhance safety and yield. Below is a generalized protocol for a safer, azide-free synthesis method.

Experimental Protocol:

-

Reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with Chloroacetyl Chloride:

-

Charge a reaction vessel with 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, methylene (B1212753) chloride, and water.

-

Stir the mixture at 25-30°C to create a clear two-phase mixture.

-

Cool the mixture to 5-10°C.

-

Add a solution of potassium hydroxide (B78521) in water portion-wise while maintaining the temperature at 5-10°C.

-

Stir the mixture for approximately 15 minutes at 5-10°C.

-

Add chloroacetyl chloride portion-wise, which will cause an exothermic reaction. Maintain the temperature at 5-10°C.

-

Adjust the pH of the mixture to 3-6 upon completion of the addition. This yields 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide.

-

-

Conversion to Midodrine Base:

-

The intermediate from the previous step is reacted with a suitable amine, such as dibenzylamine, to replace the chloro group.

-

This is followed by hydrogenolysis to remove the protecting groups and yield the midodrine base.

-

-

Formation of this compound:

-

Charge a reaction vessel with the midodrine base and ethanol.

-

Heat the mixture to reflux to obtain a clear solution.

-

To the hot solution, add a solution of hydrochloric acid in isopropanol (B130326) in portions.

-

This compound will crystallize from the solution upon addition.

-

Cool the mixture to 5-10°C.

-

Filter the product to obtain this compound.

-

Logical Relationship in Midodrine Synthesis

Caption: Key steps in the azide-free synthesis of this compound.

Conclusion

This compound has a well-established history as a therapeutic agent for symptomatic orthostatic hypotension. Its development from initial synthesis to a clinically valuable medication is a testament to ongoing research and drug development efforts. The prodrug's mechanism of action, centered on the selective alpha-1 adrenergic agonism of its active metabolite, desglymidodrine, provides a targeted approach to increasing peripheral vascular resistance. Pivotal clinical trials have provided robust evidence for its efficacy in increasing standing blood pressure and alleviating associated symptoms, alongside a manageable safety profile. The evolution of its chemical synthesis to safer and more efficient methods further underscores its importance in the pharmaceutical landscape. This technical guide has provided a detailed overview of these critical aspects, offering valuable insights for the scientific and drug development communities.

References

Midodrine as a Prodrug: An In-depth Technical Guide to its Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation pathway of midodrine (B238276), a prodrug used for the management of orthostatic hypotension. The document details the conversion of midodrine to its pharmacologically active metabolite, desglymidodrine (B1670291), summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the activation pathway and experimental workflows.

The Activation Pathway of Midodrine

Midodrine is an orally administered prodrug that undergoes rapid and extensive metabolism to form its active metabolite, desglymidodrine.[1][2] This bioactivation is essential for its therapeutic effect. The primary mechanism of activation is the enzymatic hydrolysis of the glycine (B1666218) moiety from the midodrine molecule, a process also known as deglycination.[1][3] This conversion is not fully elucidated but is known to occur in various tissues, including the liver.[4][5]

The activation process results in the formation of desglymidodrine, which is a potent α1-adrenergic agonist.[6] Desglymidodrine exerts its pharmacological action by binding to and activating α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[4][6]

Quantitative Data

The pharmacokinetic profiles of midodrine and its active metabolite, desglymidodrine, have been well-characterized. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Midodrine and Desglymidodrine

| Parameter | Midodrine (Prodrug) | Desglymidodrine (Active Metabolite) | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1-2 hours | [1] |

| Elimination Half-Life (t½) | ~25 minutes | ~3-4 hours | [1] |

| Absolute Bioavailability (as desglymidodrine) | 93% | - | [1] |

| Protein Binding | Not significant | Not significant | [7] |

Experimental Protocols

Protocol for In Vitro Metabolism of Midodrine in Human Liver Fractions

This protocol describes a general procedure to investigate the in vitro metabolism of midodrine using human liver S9 fractions or microsomes to identify the enzymes responsible for its activation.

Objective: To determine the metabolic stability of midodrine and identify the metabolites formed in human liver preparations.

Materials:

-

Midodrine hydrochloride

-

Human liver S9 fraction or microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II metabolism studies

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

Incubator or water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, midodrine (at a final concentration of, for example, 1 µM), and human liver S9 fraction or microsomes (e.g., 0.5-1 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the mixtures for a few minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying glucuronidation).

-

Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining midodrine and the formation of desglymidodrine over time.

Protocol for Quantification of Midodrine and Desglymidodrine in Human Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of midodrine and desglymidodrine in human plasma.[8][9]

Objective: To accurately and precisely measure the concentrations of midodrine and desglymidodrine in human plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma samples

-

Midodrine and desglymidodrine reference standards

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma (e.g., 100 µL), add the internal standard.

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid).

-

Detect and quantify midodrine, desglymidodrine, and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using the peak area ratios of the analytes to the internal standard from spiked plasma standards.

-

Determine the concentrations of midodrine and desglymidodrine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

Midodrine serves as a classic example of a prodrug strategy to enhance the therapeutic utility of a pharmacologically active molecule. Its activation via enzymatic hydrolysis to desglymidodrine is a critical step in its mechanism of action. Understanding the specifics of this activation pathway, including the enzymes involved and the pharmacokinetic profiles of both the prodrug and its active metabolite, is paramount for optimizing its clinical use and for the development of future prodrugs. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism and disposition of midodrine and other similar compounds.

References

- 1. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. What is the Role of Midodrine in Patients with Decompensated Cirrhosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of midodrine in heart failure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Midodrine (HMDB0014356) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Midodrine

Midodrine (B238276) is a peripherally acting alpha-1 adrenergic receptor agonist utilized in the management of symptomatic orthostatic hypotension.[1][2] Functioning as a prodrug, its therapeutic effects are mediated by its active metabolite, desglymidodrine (B1670291).[1][3][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of midodrine in vivo, tailored for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Midodrine is rapidly absorbed following oral administration and undergoes extensive metabolism to form desglymidodrine.[2][3] This active metabolite is primarily responsible for the drug's clinical effects.[4][5]

Absorption and Distribution

Following oral ingestion, midodrine is quickly absorbed, with peak plasma concentrations of the prodrug occurring approximately 30 minutes after administration.[2][3][4][6] The absolute bioavailability of midodrine, when measured by the levels of its active metabolite desglymidodrine, is high at 93%.[1][3][7] The presence of food can delay the absorption of midodrine, decreasing the maximum concentration (Cmax) by about 30% and increasing the area under the curve (AUC) by roughly 25%, though the pharmacokinetics of desglymidodrine remain unaffected.[6] Neither midodrine nor desglymidodrine binds significantly to plasma proteins (less than 30%).[3][6][7][8] An important characteristic is that desglymidodrine diffuses poorly across the blood-brain barrier, which limits its effects on the central nervous system.[1][3][5]

Metabolism and Excretion

The conversion of midodrine to desglymidodrine occurs through deglycination in various tissues, including the liver.[3][7][9] Desglymidodrine is about 15 times more potent in producing vasoconstriction than midodrine itself.[4] The half-life of the prodrug midodrine is short, approximately 25-30 minutes.[2][3][4] In contrast, the active metabolite desglymidodrine has a significantly longer half-life of about 3 to 4 hours.[1][2][3]

The primary route of elimination for midodrine and its metabolites is through the urine.[2][8] Renal elimination of unchanged midodrine is insignificant.[3][7] However, approximately 80% of desglymidodrine is eliminated via active renal secretion, with a renal clearance of about 385 mL/minute.[3][7][9] Within 24 hours, over 90% of an administered dose is excreted in the urine as midodrine (8%), desglymidodrine (40%), and their degradation products (55%).[6] Neither midodrine nor desglymidodrine acts as a substrate for monoamine oxidase.[3][7]

Table 1: Pharmacokinetic Parameters of Midodrine and Desglymidodrine

| Parameter | Midodrine | Desglymidodrine | Citations |

| Time to Peak (Tmax) | ~30 minutes | 1 to 2 hours | [2][3] |

| Half-Life (t½) | ~25 minutes | ~3 to 4 hours | [2][3] |

| Absolute Bioavailability | - | 93% | [1][3] |

| Protein Binding | Minimal (<30%) | Minimal (<30%) | [3][6][8] |

| Primary Route of Excretion | Renal (insignificant as unchanged drug) | Renal (80% by active secretion) | [2][3][7] |

Pharmacodynamics

The pharmacodynamic effects of midodrine are directly attributable to its active metabolite, desglymidodrine, which acts as a selective agonist for α1-adrenergic receptors.[1][2][10]

Mechanism of Action

Desglymidodrine activates α1-adrenergic receptors located on the smooth muscle of both arteriolar and venous vasculature.[3][10][11] This activation triggers a signaling cascade that results in increased intracellular calcium, leading to smooth muscle contraction.[10][12] The subsequent vasoconstriction increases peripheral vascular resistance and venous tone.[10][11] This action elevates standing, sitting, and supine systolic and diastolic blood pressures in individuals with orthostatic hypotension.[2][3] Notably, desglymidodrine does not stimulate cardiac beta-adrenergic receptors.[1][3]

Clinical Effects

Administration of a 10 mg oral dose of midodrine typically results in an increase in standing systolic blood pressure of approximately 15 to 30 mmHg within one hour.[3][13] This pressor effect can last for 2 to 3 hours.[3] In patients with autonomic failure, midodrine does not have a clinically significant impact on standing or supine pulse rates.[3] A study in healthy volunteers showed that a single 5 mg oral dose of midodrine led to a decrease in norepinephrine (B1679862) levels and heart rate, suggesting sympatholytic effects that are independent of blood pressure changes but may be related to increased venous return.[14]

Table 2: Pharmacodynamic Effects of Midodrine In Vivo

| Parameter | Effect | Dosage | Population | Citations |

| Standing Systolic Blood Pressure | Increase of 15-30 mmHg at 1 hour | 10 mg | Patients with orthostatic hypotension | [3][13] |

| Standing Systolic Blood Pressure | Mean increase of 21.5 mmHg | Not specified | Patients with orthostatic hypotension | [15] |

| Heart Rate | No clinically significant effect | 10 mg | Patients with autonomic failure | [3] |

| Heart Rate | Decrease from 57.2 to 54.9 bpm | 5 mg | Healthy male volunteers | [14] |

| Plasma Norepinephrine | Decrease from 188.4 to 162.5 pg/mL | 5 mg | Healthy male volunteers | [14] |

| Plasma Atrial Natriuretic Peptide (ANP) | Increase of 29.6 fmol/mL | 5 mg | Healthy male volunteers | [14] |

Experimental Protocols

The investigation of midodrine's pharmacokinetics and pharmacodynamics in vivo has employed various experimental designs and methodologies.

Human Clinical Trials

-

Study Design: A common approach is the prospective, randomized, single-blind, two-period, crossover, placebo-controlled study.[14] Double-blind, placebo-controlled, four-way crossover trials have also been used to assess dose-response relationships.[16]

-

Subjects: Studies have included both healthy volunteers and patients diagnosed with symptomatic orthostatic hypotension due to conditions like Parkinson's disease, multiple system atrophy, or pure autonomic failure.[14][16][17]

-

Drug Administration: Midodrine is typically administered as an oral tablet in doses ranging from 2.5 mg to 20 mg.[14][16] In some protocols, it is given three times daily.[10]

-

Pharmacokinetic Analysis: Plasma concentrations of midodrine and desglymidodrine are often measured using high-performance liquid chromatography (HPLC).[14][18] Blood samples are collected at scheduled intervals over a period of several hours post-administration.[14]

-

Pharmacodynamic Assessment:

-

Hemodynamic Monitoring: Blood pressure and heart rate are measured using oscillometric monitors at regular intervals.[14]

-

Tilt Table Test: This test is used to evaluate the clinical effect of midodrine on orthostatic hypotension by measuring the time to the onset of near-syncopal symptoms and assessing cardiovascular parameters.[17]

-

Biochemical Analysis: Plasma catecholamines and atrial natriuretic peptide (ANP) levels can be measured by HPLC and radioimmunoassay, respectively.[14]

-

Animal Studies

-

Animal Models: Anesthetized dogs have been used to create models of experimental postural hypotension, often induced by agents like hexamethonium.[19] Rats have been used to study drug-induced arteritis.[20]

-

Drug Administration: In a study on dogs, midodrine was administered at a dose of 0.3 mg/kg.[19] In rat studies, subcutaneous administration of 40 mg/kg/day has been used.[20]

-

Pharmacodynamic Assessment:

-

Hemodynamic Monitoring: In dogs, the effects of midodrine on blood pressure, heart rate, cerebral tissue blood flow, vertebral arterial blood flow, and cardiac output were measured following a 30-degree head-up tilt.[19]

-

Histopathology: In rats, tissues such as the mesenteric artery were examined histopathologically to assess for arteritis.[20]

-

References

- 1. Midodrine - Wikipedia [en.wikipedia.org]

- 2. medicine.com [medicine.com]

- 3. drugs.com [drugs.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. droracle.ai [droracle.ai]

- 6. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Midodrine use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic effects of midodrine on blood pressure, the autonomic nervous system, and plasma natriuretic peptides: a prospective, randomized, single-blind, two-period, crossover, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Midodrine for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A double-blind, dose-response study of midodrine in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Effects of midodrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of in vivo MRI for detecting midodrine-induced arteritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

Midodrine Hydrochloride: A Preclinical Assessment of its Impact on Vascular Tone and Peripheral Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract: Midodrine (B238276) hydrochloride is a peripherally acting α1-adrenergic receptor agonist used clinically to treat symptomatic orthostatic hypotension. Its therapeutic effect stems from its ability to increase vascular tone and peripheral resistance. This technical guide provides an in-depth review of the preclinical data elucidating the pharmacodynamic effects of midodrine and its active metabolite, desglymidodrine (B1670291), on the vascular system. It summarizes key quantitative findings from various animal models, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

Midodrine is a prodrug that is enzymatically hydrolyzed in the body to its pharmacologically active metabolite, desglymidodrine (also known as ST 1059).[1][2] Desglymidodrine is a selective α1-adrenoceptor agonist that acts on the arteriolar and venous vasculature.[2][3] Activation of these G protein-coupled receptors on vascular smooth muscle cells initiates a signaling cascade involving the activation of phospholipase C, which leads to the release of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in an increased intracellular calcium concentration, causing smooth muscle contraction, and consequently, vasoconstriction.[1][4] This vasoconstriction of both arteries and veins leads to an increase in total peripheral resistance and a reduction in venous capacitance, respectively, culminating in an elevation of blood pressure.[4][5] Desglymidodrine does not stimulate cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing direct cardiac and central nervous system effects.[3][4]

Preclinical Evidence of Vasoconstriction

Animal experiments have consistently demonstrated that midodrine and desglymidodrine effectively increase peripheral vascular tone.[6][7] Studies in various species, including rats, dogs, and cats, have shown that midodrine administration leads to a rise in arterial blood pressure.[6] Notably, an increase in peripheral vascular tone can be observed even at doses that are not yet sufficient to cause a significant elevation in systemic blood pressure.[6] The vasoconstrictor effects are mediated directly through peripheral α-adrenergic stimulation, as the activity is not influenced by agents like atropine, reserpine, or guanethidine, but is significantly reduced by the α-blocker phentolamine.[6]

In vitro studies using isolated human veins have shown that desglymidodrine is a potent vasoconstrictor, eliciting approximately 80% of the contraction induced by noradrenaline.[8] This highlights its significant effect on venous capacitance.

Quantitative Data from Preclinical Models

The following tables summarize quantitative data from key preclinical studies investigating the effects of midodrine and its active metabolite on hemodynamic parameters.

Table 1: In Vivo Hemodynamic Effects in Anesthetized Dogs

| Drug/Dose | Vascular Bed | Observation | Citation |

|---|---|---|---|

| Midodrine (0.3 mg/kg, i.v.) | Femoral Artery | Transient increase followed by a long-lasting decrease in blood flow. | [9] |

| Midodrine (0.6 mg/kg, i.v.) | Femoral Artery | More remarkable decrease in blood flow compared to 0.3 mg/kg. | [9] |

| Midodrine (0.6 mg/kg, i.v.) | Renal Artery | Decrease was significantly smaller than in the femoral artery. | [9] |

| Midodrine (0.6 mg/kg, i.v.) | Superior Mesenteric Artery | Significant decrease in blood flow. | [9] |

| Midodrine (0.6 mg/kg, i.v.) | Coronary Artery | Decrease was significantly smaller than in the superior mesenteric artery. | [9] |

| Midodrine (0.1 mg/kg, i.v.) | Venous Bed | Significantly attenuated the increase of limb girth (reduced venous pooling). |[9] |

Table 2: Effects on Blood Pressure and Vascular Resistance in Rats

| Model | Drug/Dose | Parameter | Result | Citation |

|---|---|---|---|---|

| Pithed Rats | Midodrine (various) | Blood Pressure | Dose-dependent increase. | [6] |

| Conscious Rats | 5-HT Infusion | Skeletal Muscle Vascular Resistance | Significant decrease. | [10] |

| Conscious Rats | 5-HT Infusion | Mean Arterial Pressure | Significant decrease. | [10] |

| Sprague Dawley Rats | Midodrine (40 mg/kg/day, s.c.) | Mesenteric Arteries | Induced arteritis and perivascular lesions. |[11] |

Note: Some studies, while confirming the pressor effect, focus on pathological outcomes like drug-induced vascular injury (DIVI) at higher doses. Midodrine is known to induce arteritis in the mesenteric artery of rats through its vasoconstrictor action.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for in vivo and ex vivo assessment of vascular function.

This protocol describes a general procedure for measuring regional blood flow and systemic hemodynamics in a model such as the anesthetized dog.

-

Animal Preparation: Male Sprague Dawley rats or beagle dogs are anesthetized (e.g., with pentobarbital (B6593769) sodium). The trachea is intubated for artificial respiration.

-

Catheterization: The femoral artery is cannulated for continuous blood pressure monitoring. The femoral vein is cannulated for drug administration.

-

Blood Flow Measurement: Electromagnetic or ultrasonic flow probes are placed around specific arteries (e.g., femoral, renal, superior mesenteric) to measure regional blood flow. Cardiac output can be measured via a probe on the ascending aorta.

-

Drug Administration: A baseline hemodynamic state is established. Midodrine hydrochloride, dissolved in a suitable vehicle (e.g., saline), is administered intravenously (i.v.) or subcutaneously (s.c.).

-

Data Acquisition: Mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and regional blood flows are continuously recorded using a data acquisition system. Total peripheral resistance (TPR) is calculated as MAP/CO.

-

Analysis: Changes in hemodynamic parameters from baseline are calculated and analyzed statistically. Dose-response curves can be generated by administering escalating doses of the compound.

This protocol is used to assess the direct effect of compounds on isolated blood vessels, a technique often referred to as an organ bath or wire myograph study.[12]

-

Tissue Isolation: A rat is euthanized, and a specific blood vessel (e.g., thoracic aorta, mesenteric artery) is carefully dissected and placed in cold, oxygenated physiological salt solution (PSS).[12]

-

Vessel Preparation: The artery is cleaned of surrounding connective tissue and cut into small rings (~2-4 mm in length).[12]

-

Mounting: The arterial rings are mounted on two small wires or hooks in a chamber of a wire myograph system. One wire is attached to a force transducer, and the other is fixed.[12][13]

-

Equilibration: The chamber is filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The vessel is allowed to equilibrate for a stabilization period (e.g., 45-60 minutes) under a set optimal resting tension.[12][13]

-

Viability Check: The functional integrity of the vessel is confirmed by inducing contraction with a known vasoconstrictor (e.g., potassium chloride or phenylephrine). Endothelial integrity can be checked by assessing relaxation to acetylcholine (B1216132) after pre-constriction.

-

Compound Testing: Cumulative concentration-response curves are generated by adding increasing concentrations of desglymidodrine to the bath and recording the change in isometric tension.

-

Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by the reference vasoconstrictor. EC50 values (the concentration producing 50% of the maximal response) are calculated.

Conclusion

Preclinical models conclusively demonstrate that this compound, through its active metabolite desglymidodrine, is a potent α1-adrenergic agonist. It reliably increases vascular tone in both arterial and venous beds, leading to a rise in total peripheral resistance and a subsequent elevation in blood pressure.[4][6][14] The data from in vivo and ex vivo studies provide a robust pharmacological basis for its clinical application in treating orthostatic hypotension. Researchers investigating new vasopressor agents or studying autonomic dysfunction can utilize the established protocols and comparative data presented here as a foundational guide for their own drug development and discovery efforts.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. drugs.com [drugs.com]

- 4. Internal Medicine Pharmacotherapy: "How it works" series: Midodrine [hughesmedicine.com]

- 5. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Midodrine use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reduction in Hindquarter Vascular Resistance Supports 5-HT7 Receptor Mediated Hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of in vivo MRI for detecting midodrine-induced arteritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Initial Studies on Midodrine for Non-Hypotensive Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midodrine (B238276), a peripherally acting alpha-1 adrenergic agonist, is an established therapeutic agent for orthostatic hypotension. Its mechanism of action, involving the activation of alpha-adrenergic receptors in arteriolar and venous vasculature, leads to increased vascular tone and an elevation in blood pressure.[1] However, the pharmacological properties of its active metabolite, desglymidodrine, have prompted investigation into its utility beyond blood pressure regulation.[1] This technical guide provides an in-depth overview of the initial studies exploring non-hypotensive applications of Midodrine, with a focus on its potential roles in managing ejaculatory disorders, stress urinary incontinence, and hepatorenal syndrome. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action: A Signaling Pathway Overview

Midodrine is a prodrug that undergoes enzymatic hydrolysis in the liver to form its pharmacologically active metabolite, desglymidodrine.[2] Desglymidodrine selectively stimulates alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2] This action is the basis for its use in orthostatic hypotension. In non-hypotensive applications, this same mechanism is leveraged to affect smooth muscle in other parts of the body, such as the bladder neck and reproductive tract.

Caption: Signaling pathway of Midodrine's conversion to Desglymidodrine and its action on Alpha-1 adrenergic receptors.

Non-Hypotensive Research Application 1: Ejaculatory Disorders

Midodrine has been investigated for its potential to treat anejaculation, the inability to ejaculate. The rationale for its use stems from the role of the sympathetic nervous system in mediating emission and bladder neck closure during ejaculation. By stimulating alpha-1 adrenergic receptors, Midodrine is thought to enhance these processes.

Quantitative Data Summary

| Study | Condition | Number of Patients (Midodrine Group) | Dosage | Treatment Duration | Key Outcomes |

| Safarinejad, 2009[3] | Organic Anejaculation (non-SCI) | 64 | 7.5-15 mg/day (stepwise) | Not specified | Antegrade Ejaculation: 29.5%, Retrograde Ejaculation: 13.1%, Combined: 14.8% |

| Soler et al., 2007[4] | Anejaculation in Spinal Cord Injury (SCI) | 185 | 7.5-30 mg (single dose before stimulation) | Per stimulation attempt | Ejaculation (Antegrade or Retrograde) achieved in 64.6% of patients |

| Riley & Riley, 1982[5] | Partial Ejaculatory Incompetence | 6 | 5 mg t.d.s. | 10 days | Statistically significant improvement in ejaculatory function and intensity of orgasm |

Experimental Protocols

1. Study of Midodrine for Organic Anejaculation (non-SCI) - Adapted from Safarinejad, 2009 [3]

-

Patient Selection: 128 patients with organic anejaculation (not due to spinal cord injury) were enrolled. Exclusion criteria included psychiatric disorders.

-

Study Design: A prospective, randomized, placebo-controlled, double-blind clinical study.

-

Randomization: Patients were randomly assigned to two groups: Group 1 (Midodrine, n=64) and Group 2 (Placebo, n=64).

-

Intervention:

-

Group 1 received oral Midodrine in a stepwise approach, starting with 7.5 mg per day and increasing to 15 mg per day.

-

Group 2 received a matching placebo regimen.

-

-

Assessments:

-

Comprehensive physical examination, echocardiography, 12-lead electrocardiogram, and transrectal ultrasonography were performed.

-

Hormonal assays included serum levels of luteinizing hormone, follicle-stimulating hormone, prolactin, and testosterone.

-

The International Index of Erectile Function questionnaire was completed to rule out other sexual dysfunctions.

-

-

Primary Outcome Measure: Reversal of anejaculation (occurrence of antegrade, retrograde, or combined ejaculation).

2. Study of Midodrine for Anejaculation in Spinal Cord Injury - Adapted from Soler et al., 2007 [4]

-

Patient Selection: 185 men with spinal cord injury who had absent ejaculation and had failed to respond to penile vibratory stimulation (PVS).

-

Study Design: A prospective study.

-

Intervention:

-

Patients were administered oral Midodrine 30 to 120 minutes before a new PVS attempt.

-

The initial dose was 7.5 mg, which was increased weekly in increments of 7.5 mg to a maximum of 30 mg if ejaculation did not occur.

-

-

Monitoring: Cardiovascular effects, including blood pressure, were monitored throughout the procedure.

-

Primary Outcome Measure: Achievement of antegrade or retrograde ejaculation.

Caption: Experimental workflows for clinical trials of Midodrine in ejaculatory disorders.

Non-Hypotensive Research Application 2: Stress Urinary Incontinence

The use of Midodrine for stress urinary incontinence (SUI) is based on its ability to increase urethral closure pressure by stimulating alpha-1 adrenergic receptors in the smooth muscle of the bladder neck and urethra.

Quantitative Data Summary

| Study | Number of Patients (Midodrine Group) | Dosage | Treatment Duration | Key Outcomes |

| Weil et al., 1998[6] | Not specified in abstract | Not specified in abstract | 4 weeks | No significant change in maximum urethral closure pressure (MUCP). Subjective improvement reported by patients and investigators. |

| Garofalo et al., 1986[7] | 26 | 5 mg (single dose) | Single administration | Significant increase in maximum urethral closing pressure. |

| Conservative Treatment Study[8] | Not specified | Not specified | Not specified | Successful results in 80% of cases with negligible side effects. |

Experimental Protocols

1. Phase II Study of Midodrine for Mild to Moderate SUI - Adapted from Weil et al., 1998 [6]

-

Patient Selection: Women with mild to moderate stress urinary incontinence.

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Intervention: Patients were treated for 4 weeks with either Midodrine or a placebo. The specific dosage was not detailed in the abstract.

-

Assessments:

-

Primary Efficacy Criterion: Maximum urethral closure pressure (MUCP) at rest, measured via urodynamic studies.

-

Secondary Efficacy Measures: Voiding diaries, symptom and incontinence questionnaires, and global assessment by the patient and investigator.

-

-

Primary Outcome Measure: Change in MUCP from baseline.

Caption: Experimental workflow for a clinical trial of Midodrine in stress urinary incontinence.

Non-Hypotensive Research Application 3: Hepatorenal Syndrome

In patients with cirrhosis and ascites, hepatorenal syndrome (HRS) is a severe complication characterized by renal failure. The underlying pathophysiology involves splanchnic vasodilation, leading to reduced systemic vascular resistance and renal hypoperfusion. Midodrine, often in combination with octreotide (B344500) and albumin, is used to counteract this vasodilation and improve renal blood flow.

Quantitative Data Summary

| Study | Condition | Number of Patients (Midodrine Group) | Dosage | Key Outcomes |

| Pilot Study[9] | Prevention of HRS in CTP-C cirrhotics | 30 | Mean daily dose: 16.75 mg | Significantly reduced rate of HRS development over 4 months. |

| Angeli et al. (as cited in Medscape)[10] | HRS-AKI | 8 | Not specified | Improvement in renal function in all 8 patients. |

Experimental Protocols

1. Pilot Study for Primary Prevention of HRS - Adapted from a 2022 pilot study [9]

-

Patient Selection: 60 patients with Child-Turcotte-Pugh (CTP) Class C cirrhosis, normal renal function, and a mean arterial pressure (MAP) < 80 mmHg.

-

Study Design: A non-randomized, controlled pilot study.

-

Intervention:

-

Interventional Group (n=30): Received oral Midodrine in addition to standard of care. The dose was titrated to achieve a MAP > 80 mmHg.

-

Control Group (n=30): Received standard of care only.

-

-

Follow-up: Patients were followed for 4 months.

-

Primary Outcome Measure: Incidence of HRS.

2. Treatment of Hepatorenal Syndrome (General Protocol) [10][11]

-

Patient Population: Patients diagnosed with hepatorenal syndrome.

-

Treatment Regimen:

-

Midodrine: Typically initiated at 7.5 mg orally three times daily and titrated up to 12.5 mg three times daily to increase MAP.

-

Octreotide: Administered subcutaneously at a dose of 100-200 mcg three times daily.

-

Albumin: Infused intravenously, often with a loading dose of 1 g/kg on day one, followed by 20-40 g daily.

-

-

Monitoring: Close monitoring of renal function (serum creatinine), blood pressure, and urine output is essential.

-

Treatment Goal: Reversal of HRS, defined as a decrease in serum creatinine (B1669602) to below 1.5 mg/dL.

Caption: Logical flow for the treatment of hepatorenal syndrome with Midodrine combination therapy.

Conclusion

Initial studies on the non-hypotensive applications of Midodrine demonstrate its potential in diverse clinical areas, including ejaculatory disorders, stress urinary incontinence, and hepatorenal syndrome. The underlying mechanism, centered on its alpha-1 adrenergic agonist activity, provides a strong pharmacological rationale for these explorations. While the evidence for its efficacy in stress urinary incontinence is mixed, the findings in anejaculation and hepatorenal syndrome are more promising. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of Midodrine beyond its current indications. Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy and safety of Midodrine in these non-hypotensive applications.

References

- 1. karger.com [karger.com]

- 2. Diagnosis, prevention and treatment of hepatorenal syndrome in cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midodrine for the treatment of organic anejaculation but not spinal cord injury: a prospective randomized placebo-controlled double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Midodrine improves ejaculation in spinal cord injured men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial ejaculatory incompetence: the therapeutic effect of midodrine, an orally active selective alpha-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized double-blind placebo-controlled multicenter evaluation of efficacy and dose finding of midodrine hydrochloride in women with mild to moderate stress urinary incontinence: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Midodrine for female incontinence: a preliminary report [pubmed.ncbi.nlm.nih.gov]

- 8. [The conservative treatment of stress incontinence in women with midodrine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of oral Midodrine in preventing hepatorenal syndrome in Child-Turcotte-Pugh class C cirrhotics: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. droracle.ai [droracle.ai]

Beyond the Alpha-1 Adrenergic Receptor: A Technical Guide to Target Identification and Validation for Midodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midodrine (B238276) hydrochloride is a widely utilized therapeutic agent for orthostatic hypotension. Its mechanism of action is well-established, functioning as a prodrug that is converted to the active metabolite desglymidodrine (B1670291), a potent and selective agonist of the alpha-1 adrenergic receptor (ADRA1). This interaction leads to vasoconstriction and a subsequent increase in blood pressure. While the clinical efficacy of midodrine is attributed to its on-target effects, a comprehensive understanding of its full pharmacological profile necessitates the exploration of potential off-target interactions. This technical guide provides an in-depth overview of the established ADRA1-mediated signaling of midodrine and presents a methodological framework for the identification and validation of novel molecular targets beyond ADRA1. This guide is intended to serve as a resource for researchers and drug development professionals seeking to expand the understanding of midodrine's molecular interactions and to explore its potential for therapeutic repositioning.

The Established Mechanism: Midodrine and the ADRA1 Signaling Pathway

Midodrine hydrochloride is administered orally and undergoes rapid conversion to its pharmacologically active metabolite, desglymidodrine. Desglymidodrine is a selective agonist of the ADRA1 receptor, which is predominantly expressed in the smooth muscle cells of blood vessels.[1][2] The binding of desglymidodrine to ADRA1 initiates a signaling cascade that results in vasoconstriction and an elevation of blood pressure.

The signaling pathway is initiated by the activation of a Gq protein coupled to the ADRA1 receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various downstream targets, resulting in smooth muscle contraction.

Framework for Identifying Novel Targets of Midodrine

Despite the well-characterized interaction with ADRA1, the possibility of off-target effects for midodrine or desglymidodrine remains an area of scientific inquiry. Identifying such interactions is crucial for a complete understanding of the drug's safety and for uncovering potential new therapeutic applications. A systematic approach combining computational and experimental strategies is proposed for this purpose.

Computational Approaches for Off-Target Prediction

In silico methods offer a rapid and cost-effective means to generate hypotheses about potential off-target interactions. These approaches leverage the known chemical structure of desglymidodrine to predict its binding to a wide array of protein targets.

A key computational technique is molecular docking , where the three-dimensional structure of desglymidodrine is computationally "docked" into the binding sites of a large library of known protein structures. The binding affinity for each interaction is calculated, and proteins with high predicted affinities are identified as potential off-targets.

Another approach is ligand-based similarity searching . This method compares the chemical structure of desglymidodrine to a database of compounds with known protein targets. If desglymidodrine is structurally similar to a compound known to bind to a specific protein, that protein is flagged as a potential off-target.

Experimental Approaches for Target Identification and Validation

Following computational prediction, experimental validation is essential to confirm any putative off-target interactions. A multi-pronged approach employing various biochemical and cell-based assays is recommended.

References

Methodological & Application

Application Notes and Protocols for Inducing Experimental Postural Hypotension in Animal Models Using Midodrine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing experimental postural hypotension in common animal models and the use of Midodrine, a selective alpha-1 adrenergic receptor agonist, in these models. The information is intended to guide researchers in establishing reproducible and effective methods for studying orthostatic hypotension and evaluating potential therapeutic agents.

Introduction to Midodrine

Midodrine is a prodrug that is converted in the body to its active metabolite, desglymidodrine.[1][2][3] Desglymidodrine is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction of both arteries and veins, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1][2][3][4] Its peripheral action and lack of direct cardiac effects make it a valuable tool for studying and managing orthostatic hypotension.[1][4]

Mechanism of Action of Midodrine

Midodrine, through its active metabolite desglymidodrine, stimulates alpha-1 adrenergic receptors on vascular smooth muscle. This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[4]

Experimental Protocols for Inducing Postural Hypotension

Two common methods for inducing experimental postural hypotension in animal models are the tilt-table test and lower body negative pressure (LBNP).

Tilt-Table Test in Rodent Models (Rat)

This protocol describes the induction of postural hypotension in anesthetized rats using a tilt-table.

Materials:

-

Rat tilt-table

-

Anesthetic (e.g., chloralose-urethane-pentobarbital cocktail)

-

Catheters for arterial and venous access

-

Blood pressure transducer and data acquisition system

-

Midodrine hydrochloride solution

-

Vehicle control (e.g., saline)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position on the tilt-table. Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery to ensure stable baseline cardiovascular parameters.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.

-